molecular formula C14H16N2O2S2 B2576799 3-((4-(Thiophen-3-yl)piperidin-1-yl)sulfonyl)pyridine CAS No. 1797577-06-0

3-((4-(Thiophen-3-yl)piperidin-1-yl)sulfonyl)pyridine

Cat. No. B2576799
M. Wt: 308.41
InChI Key: HVZNXUZXWNNCNQ-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-((4-(Thiophen-3-yl)piperidin-1-yl)sulfonyl)pyridine” are not explicitly mentioned in the available resources .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research has highlighted the synthesis of novel heterocyclic compounds, including pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives, incorporating the sulfonyl moiety. These compounds have been prepared using similar sulfonyl-containing starting materials and have shown promising antimicrobial activities. For example, compounds synthesized using 4-(piperidin-1-sulfonyl)phenyl hydrazone as a starting material demonstrated significant antimicrobial effects, indicating the potential of such structures in developing new antimicrobial agents (Ammar et al., 2004).

Anticancer Activities

The incorporation of the sulfonyl group into heterocyclic compounds has also been explored for anticancer applications. Novel 1,2-dihydropyridine, thiophene, and thiazole derivatives with biologically active sulfone moieties have been synthesized and evaluated for their in-vitro anticancer activities. Compounds showing significant activity against human breast cancer cell lines indicate the therapeutic potential of sulfonyl-containing heterocyclic compounds in cancer treatment (Al-Said et al., 2011).

Thionation and Derivative Synthesis

The thionation of compounds using pyridine-based reagents to introduce sulfur atoms into heterocyclic structures has been studied, demonstrating the versatility of pyridine in facilitating chemical transformations. Such reactions have led to the synthesis of thionated derivatives with potential for further chemical manipulation and exploration in various biological applications (Bergman et al., 2011).

Design and Biological Evaluation

The design and synthesis of novel indole derivatives paired with heterocycles like pyridine, pyran, pyrimidin, and pyrazol have been undertaken to explore their potential as antioxidants. These studies include 2D QSAR modeling and molecular docking to evaluate the antioxidant activities, showing promising results for some derivatives against specific targets, which underscores the potential of sulfonyl-containing compounds in medicinal chemistry (Aziz et al., 2021).

Future Directions

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

3-(4-thiophen-3-ylpiperidin-1-yl)sulfonylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S2/c17-20(18,14-2-1-6-15-10-14)16-7-3-12(4-8-16)13-5-9-19-11-13/h1-2,5-6,9-12H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVZNXUZXWNNCNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CSC=C2)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-(Thiophen-3-yl)piperidin-1-yl)sulfonyl)pyridine

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